molecular formula C11H8N2O B1386541 2-(5-Formyl-1H-indol-1-yl)acetonitrile CAS No. 1030420-42-8

2-(5-Formyl-1H-indol-1-yl)acetonitrile

Cat. No.: B1386541
CAS No.: 1030420-42-8
M. Wt: 184.19 g/mol
InChI Key: JCYJUUVCYXSBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Formyl-1H-indol-1-yl)acetonitrile is a nitrile-functionalized indole derivative characterized by a formyl group at the 5-position of the indole ring and an acetonitrile moiety at the 1-position. Indole derivatives are known for their biological relevance, including roles in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-(5-formylindol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-4-6-13-5-3-10-7-9(8-14)1-2-11(10)13/h1-3,5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYJUUVCYXSBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC#N)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-1H-indol-1-yl)acetonitrile can be achieved through several methods. One common approach involves the formylation of 2-(1H-indol-1-yl)acetonitrile. This can be done using Vilsmeier-Haack reaction, where 2-(1H-indol-1-yl)acetonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formyl-1H-indol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: 2-(5-Carboxy-1H-indol-1-yl)acetonitrile.

    Reduction: 2-(5-Formyl-1H-indol-1-yl)ethylamine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Formyl-1H-indol-1-yl)acetonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-1H-indol-1-yl)acetonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors that recognize the indole moiety, influencing biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Molecular Formula Substituents HOMO-LUMO Gap (eV)* Key Structural Features
2-(5-Formyl-1H-indol-1-yl)acetonitrile C₁₁H₇N₂O 5-formyl, 1-acetonitrile Not reported Electrophilic formyl group enhances reactivity
2-(1H-Indol-5-yl)acetonitrile C₁₀H₈N₂ 1-acetonitrile Not reported Lacks electron-withdrawing groups; simpler structure
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yl)acetonitrile C₁₃H₁₁NO₃ 4-methyl, 2-oxo-chromene 4.2–4.5 (DFT) Non-planar structure; HOMO localized on chromene ring
2-(5-Methoxy-phenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile C₁₀H₉N₅OS 5-methoxy, triazole-thioether Not reported Sulfur linkage improves solubility in aprotic solvents

*HOMO-LUMO gaps for chromene derivatives were calculated using DFT, indicating higher reactivity for compounds with electron-deficient rings .

Physicochemical and Pharmacological Profiles

Table 3: Physical and Pharmacological Data
Compound Name Melting Point (°C) Pharmacological Activity Notable Spectral Data (¹H NMR)
2-(5-Formyl-1H-indol-1-yl)acetic acid Not reported Potential kinase inhibition δ 9.85 (s, 1H, CHO)
5-(2-Amino-benzimidazol-yl)acetonitrile 119–120 Antimicrobial, antitumor δ 7.33 (s, 1H, aromatic), 5.25 (s, 2H, CH₂)
2-(3-Hydroxypropyl-benzimidazol-yl)acetonitrile Not reported Antitumor, anti-inflammatory δ 7.89 (s, 1H, aromatic), 3.77 (m, 2H, CH₂)
2-(5-Methoxy-phenyl-triazol-thio)acetonitrile 160–161 Antioxidant, antitumor δ 2.30 (s, 6H, CH₃)

Solubility and Stability

  • Triazole-thioacetonitriles : Exhibit enhanced solubility in organic solvents due to sulfur linkages, with stability in aprotic media .
  • Chromene-acetonitriles: Non-planar structures reduce crystallinity but improve solubility in polar solvents .
  • Benzimidazole-acetonitriles: Moderate water solubility due to hydrogen-bonding amino groups .

Biological Activity

2-(5-Formyl-1H-indol-1-yl)acetonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an indole ring with an aldehyde group and a nitrile group, which may contribute to its reactivity and biological interactions. The compound can be represented as follows:

C1H8N2O\text{C}_1\text{H}_8\text{N}_2\text{O}

The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The following mechanisms have been proposed based on recent studies:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation: It could act as a ligand for certain receptors, influencing cellular signaling processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

This table indicates that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, which are common pathogens.

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties. It has been tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation. Notably, the compound exhibited IC50 values in the low micromolar range for several human cancer cell lines, indicating its potency as an anticancer agent.

Case Studies

Several research studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Effects: A comprehensive evaluation was conducted to assess the antibacterial and antifungal properties of this compound. The results confirmed its effectiveness against several strains, supporting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
  • Anticancer Research: Another study focused on the compound's effects on cancer cell lines. It was found to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and subsequent apoptosis . This mechanism suggests that the compound could be developed into a novel anticancer drug targeting tubulin polymerization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Formyl-1H-indol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Formyl-1H-indol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.